2-Methoxyphenylpiperazine vs TFMPP: 5-HT₁ Selectivity
The 1-(2-methoxyphenyl)piperazine core—which constitutes the unsubstituted parent fragment of the target compound—exhibits a 100-fold binding selectivity for 5-HT₁ sites over 5-HT₂ sites (Ki 5-HT₁ = 35 nM versus Ki 5-HT₂ > 3500 nM). In direct comparative radioligand displacement assays, this represents a greater than 12-fold improvement in selectivity over the widely used serotonergic probe 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), which demonstrates only 8-fold 5-HT₁ selectivity (Ki 5-HT₁ = 20 nM) [1]. In behavioral pharmacology validation, 2-MPP was nearly equipotent to TFMPP in drug discrimination studies (ED₅₀ = 0.22 mg/kg versus 0.17 mg/kg), confirming that the enhanced selectivity is achieved without loss of functional in vivo potency [1].
| Evidence Dimension | 5-HT₁ receptor selectivity (ratio of Ki at 5-HT₂ / Ki at 5-HT₁) |
|---|---|
| Target Compound Data | Ki (5-HT₁) = 35 nM; 5-HT₁ selectivity ratio = 100-fold |
| Comparator Or Baseline | TFMPP: Ki (5-HT₁) = 20 nM; 5-HT₁ selectivity ratio = 8-fold |
| Quantified Difference | 12.5-fold greater selectivity (100-fold versus 8-fold) |
| Conditions | Radioligand displacement using [³H]-5-HT in rat cortical membranes for 5-HT₁; [³H]-ketanserin in rat frontal cortex for 5-HT₂ |
Why This Matters
For laboratories conducting serotonergic target validation or off-target liability profiling, the ortho-methoxy substitution provides a cleaner pharmacological tool with substantially reduced 5-HT₂ confounding signals compared to the trifluoromethyl analog TFMPP.
- [1] Glennon RA, Slusher RM, Lyon RA, Titeler M, McKenney JD. J Med Chem. 1986;29(11):2375-2380. doi:10.1021/jm00161a035. View Source
